“Methyl pentafluorobenzoate” is a colorless to almost colorless clear liquid with a molecular formula of C8H3F5O2 and a molecular weight of 226.10 . It’s also known by other names such as Pentafluorobenzoic Acid Methyl Ester, Methyl Perfluorobenzoate, and Perfluorobenzoic Acid Methyl Ester .
Field: Polymer Chemistry
Method: The synthesis begins with a nucleophilic aromatic substitution of sodium azide to the para-position of the ester. The hydrolysis of the ester is followed, forming an azide perfluorobenzoic acid.
Field: Inorganic Chemistry
Application: After the hydrolysis of the ester group, methyl pentafluorobenzoate binds to cadmium for luminescence metal complexes.
Outcome: The luminescence metal complexes have an overall quantum yield up to 39%.
Methyl pentafluorobenzoate is a fully fluorinated aromatic ester derived from benzoic acid. It's a colorless liquid at room temperature []. Due to its unique structure, it finds use as a building block for the synthesis of more complex molecules relevant in various research fields [, ].
The key feature of methyl pentafluorobenzoate is its highly fluorinated benzene ring. Five hydrogen atoms on a benzene ring are replaced with fluorine atoms, significantly altering its chemical properties. The presence of fluorine atoms strengthens the carbon-fluorine bonds, making the molecule more resistant to chemical attack []. Additionally, the electron-withdrawing nature of fluorine deactivates the aromatic ring, influencing its reactivity in various reactions [].
Irritant